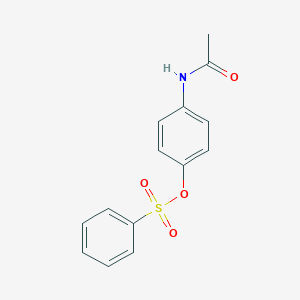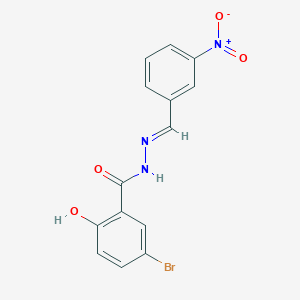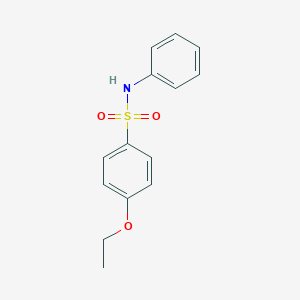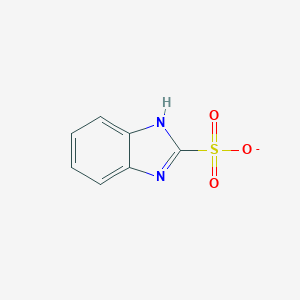
4-(Acetylamino)phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl benzenesulfonate, also known as N-Acetyl-4-aminobenzenesulfonate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl benzenesulfonate is not well understood. However, it is believed to act as an inhibitor of enzymes that are involved in various metabolic pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Acetylamino)phenyl benzenesulfonate are not well documented. However, it has been shown to have some anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Acetylamino)phenyl benzenesulfonate is its versatility. It can be used as a starting material for the synthesis of various other compounds, and it can also be used as a substrate for the study of enzyme-catalyzed reactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-(Acetylamino)phenyl benzenesulfonate. Some of these include the development of new synthetic routes for the compound, the study of its mechanism of action, and the investigation of its potential use in the treatment of various diseases. The compound has already shown promise as a starting material for the synthesis of various other compounds, and further research in this area could lead to the development of new drugs and therapies. Additionally, the study of the compound's anti-inflammatory and analgesic properties could lead to the development of new pain relievers and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl benzenesulfonate involves a series of reactions starting from 4-nitrobenzenesulfonate. The first step involves the reduction of 4-nitrobenzenesulfonate to 4-aminobenzenesulfonate using a reducing agent such as iron or zinc. The resulting 4-aminobenzenesulfonate is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The final product is obtained by recrystallization of the acetylated compound from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
4-(Acetylamino)phenyl benzenesulfonate has been extensively studied for its potential use in scientific research. It is a versatile compound that can be used in various research studies, including chemical synthesis, drug discovery, and biochemistry. The compound has been used as a starting material for the synthesis of various other compounds, including sulfonamides and sulfones. It has also been used as a substrate for the study of enzyme-catalyzed reactions.
Propriétés
Formule moléculaire |
C14H13NO4S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
(4-acetamidophenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-7-9-13(10-8-12)19-20(17,18)14-5-3-2-4-6-14/h2-10H,1H3,(H,15,16) |
Clé InChI |
BXZKGFCRNIHISS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)



![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)

![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
